molecular formula C22H43N5O13 B13401964 Briclin

Briclin

Cat. No.: B13401964
M. Wt: 585.6 g/mol
InChI Key: LKCWBDHBTVXHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Briclin is synthesized through a semi-synthetic process. The synthesis involves the modification of natural aminoglycosides to enhance their antibacterial properties and reduce toxicity. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes, followed by chemical modification. The fermentation process typically uses strains of bacteria that produce the precursor aminoglycosides, which are then chemically modified to produce this compound. The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Briclin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its antibacterial properties.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its activity.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Briclin has a wide range of scientific research applications, including:

Chemistry:

    Antibacterial Studies: this compound is used in research to study its antibacterial properties and to develop new antibiotics.

    Chemical Synthesis: Researchers use this compound as a starting material for synthesizing new aminoglycoside derivatives.

Biology:

    Microbial Studies: this compound is used to study the effects of antibiotics on various bacterial strains.

    Cell Culture: It is used in cell culture studies to prevent bacterial contamination.

Medicine:

Industry:

    Pharmaceutical Production: this compound is produced on an industrial scale for use in various pharmaceutical formulations.

Mechanism of Action

Briclin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit . This binding interferes with the mRNA binding and tRNA acceptor sites, leading to the misreading of tRNA and the inhibition of protein synthesis. As a result, the bacteria are unable to produce essential proteins, leading to their death .

Comparison with Similar Compounds

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.

    Tobramycin: Similar to Briclin, but with different pharmacokinetic properties and clinical uses.

    Kanamycin: An older aminoglycoside with a broader spectrum of activity but higher toxicity.

Uniqueness of this compound: this compound is unique in its ability to remain effective against bacterial strains that are resistant to other aminoglycosides, such as Gentamicin and Tobramycin . This makes it a valuable option for treating infections caused by multidrug-resistant bacteria.

Properties

IUPAC Name

4-amino-N-[5-amino-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCWBDHBTVXHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860546
Record name 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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